molecular formula C11H15FN2 B14810236 (S)-2-(3-fluorobenzyl)piperazine

(S)-2-(3-fluorobenzyl)piperazine

Cat. No.: B14810236
M. Wt: 194.25 g/mol
InChI Key: VXNNJHLNYUADKJ-NSHDSACASA-N
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Description

(S)-2-(3-Fluorobenzyl)piperazine is a chemical compound with the molecular formula C11H15FN2 It is a derivative of piperazine, where a fluorobenzyl group is attached to the nitrogen atom of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-fluorobenzyl)piperazine typically involves the reaction of piperazine with 3-fluorobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The use of automated systems for reagent addition and product isolation can improve the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, solvent, and base concentration can further enhance the production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-fluorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce reduced derivatives.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.

    Substitution: Substituted derivatives with nucleophiles attached to the benzyl group.

Scientific Research Applications

(S)-2-(3-fluorobenzyl)piperazine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(3-fluorobenzyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The piperazine ring can also contribute to the compound’s overall pharmacological profile by affecting its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Fluorobenzyl)piperazine: A similar compound with a fluorobenzyl group attached to the nitrogen atom of the piperazine ring.

    3-Fluorophenylpiperazine: A compound with a fluorophenyl group attached to the piperazine ring.

    N-(3-Fluorobenzyl)piperidine: A compound with a fluorobenzyl group attached to the nitrogen atom of the piperidine ring.

Uniqueness

(S)-2-(3-fluorobenzyl)piperazine is unique due to its specific stereochemistry and the presence of the fluorobenzyl group, which can influence its chemical reactivity and biological activity. The stereochemistry can affect the compound’s interaction with chiral biological targets, leading to different pharmacological effects compared to its racemic or other stereoisomeric forms.

Properties

Molecular Formula

C11H15FN2

Molecular Weight

194.25 g/mol

IUPAC Name

(2S)-2-[(3-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H15FN2/c12-10-3-1-2-9(6-10)7-11-8-13-4-5-14-11/h1-3,6,11,13-14H,4-5,7-8H2/t11-/m0/s1

InChI Key

VXNNJHLNYUADKJ-NSHDSACASA-N

Isomeric SMILES

C1CN[C@H](CN1)CC2=CC(=CC=C2)F

Canonical SMILES

C1CNC(CN1)CC2=CC(=CC=C2)F

Origin of Product

United States

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